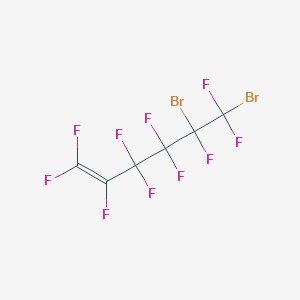
5,6-Dibromo-1,1,2,3,3,4,4,5,6,6-decafluorohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-1,1,2,3,3,4,4,5,6,6-decafluorohex-1-ene is a halogenated organic compound characterized by the presence of bromine and fluorine atoms attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-1,1,2,3,3,4,4,5,6,6-decafluorohex-1-ene typically involves the halogenation of a fluorinated hexene precursor. One common method is the addition of bromine to a decafluorohexene compound under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-1,1,2,3,3,4,4,5,6,6-decafluorohex-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiolates are commonly used.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Cl2, Br2) are typical reagents.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Addition Reactions: Products include halogenated alkanes.
Elimination Reactions: Products include alkenes or alkynes with varying degrees of fluorination.
Scientific Research Applications
5,6-Dibromo-1,1,2,3,3,4,4,5,6,6-decafluorohex-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-1,1,2,3,3,4,4,5,6,6-decafluorohex-1-ene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: A similar halogenated compound with a benzene ring instead of a hexene backbone.
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Another brominated compound with different functional groups and applications.
Uniqueness
5,6-Dibromo-1,1,2,3,3,4,4,5,6,6-decafluorohex-1-ene is unique due to its high degree of fluorination and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.
Properties
CAS No. |
91095-94-2 |
|---|---|
Molecular Formula |
C6Br2F10 |
Molecular Weight |
421.86 g/mol |
IUPAC Name |
5,6-dibromo-1,1,2,3,3,4,4,5,6,6-decafluorohex-1-ene |
InChI |
InChI=1S/C6Br2F10/c7-4(14,6(8,17)18)5(15,16)3(12,13)1(9)2(10)11 |
InChI Key |
TZLSOABHBDTUST-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(F)(F)Br)(F)Br)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















